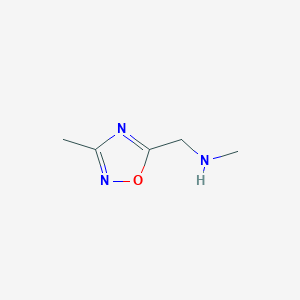

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, commonly referred to as MOMA, is a synthetic compound with a wide range of applications in the fields of medicine and biochemistry. It has been used in various scientific research applications, including drug development, biological imaging, and molecular biology. MOMA has a unique molecular structure that makes it particularly useful in these areas of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : Novel oxadiazole derivatives, including those related to N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, have been synthesized through various techniques. For instance, Vishwanathan and Gurupadayya (2014) reported the efficient synthesis of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines using condensation of hydrazide derivative with carboxylic acid derivatives (Vishwanathan & Gurupadayya, 2014).

Characterization Methods : These compounds are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as demonstrated in studies by Shimoga, Shin, and Kim (2018), who characterized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine using these techniques (Shimoga, Shin, & Kim, 2018).

Medicinal Chemistry and Pharmacology

Cytotoxic Agents : A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and showed potential as anti-tumor agents, as reported by Ramazani et al. (2014). Some compounds exhibited cytotoxic activity comparable or superior to the reference drug doxorubicin against various cancer cell lines (Ramazani et al., 2014).

Corrosion Inhibition : Oxadiazole derivatives have been used as corrosion inhibitors, such as in the study by Ammal, Prajila, and Joseph (2018), where 1,3,4-oxadiazole derivatives demonstrated corrosion inhibition ability for mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).

Material Science

- Energetic Materials : In the field of material science, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a related compound, was synthesized for use as insensitive energetic materials, as researched by Yu et al. (2017). These materials exhibited moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).

Luminescence Studies

- Luminescence Properties : Mikhailov et al. (2016) investigated the luminescence properties of 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with Zinc(II) and copper(II), revealing luminescence with emission maxima ranging from λ = 332 to 490 nm (Mikhailov et al., 2016).

Eigenschaften

IUPAC Name |

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXORLLLAUZFWFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649251 |

Source

|

| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

CAS RN |

933683-06-8 |

Source

|

| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)